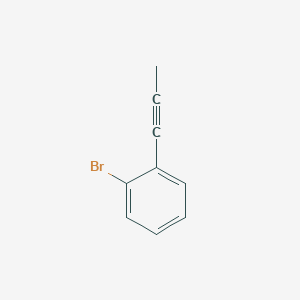

1-Bromo-2-(prop-1-yn-1-yl)benzene

描述

1-Bromo-2-(prop-1-yn-1-yl)benzene (C₉H₇Br) is a brominated aromatic compound featuring a propargyl (prop-1-yn-1-yl) substituent at the ortho position relative to the bromine atom. This structure combines the electron-withdrawing effects of bromine with the linear, π-electron-rich alkyne moiety, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions and cycloadditions. Despite its utility, detailed physicochemical data (e.g., melting/boiling points) for this specific compound are scarce in the literature, necessitating comparisons with structurally analogous bromobenzenes .

属性

分子式 |

C9H7Br |

|---|---|

分子量 |

195.06 g/mol |

IUPAC 名称 |

1-bromo-2-prop-1-ynylbenzene |

InChI |

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |

InChI 键 |

DDBDGISGGBEWMJ-UHFFFAOYSA-N |

规范 SMILES |

CC#CC1=CC=CC=C1Br |

产品来源 |

United States |

准备方法

Standard Sonogashira Protocol

Reagents :

-

2-Bromoiodobenzene

-

Propyne (HC≡C-CH₃)

-

PdCl₂(PPh₃)₂ (palladium catalyst)

-

CuI (co-catalyst)

-

Et₃N (base)

-

Tetrahydrofuran (THF)

Procedure :

-

2-Bromoiodobenzene (10.6 mmol) is combined with PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) in anhydrous THF.

-

Propyne (1.5 equiv) and Et₃N (2 equiv) are added under inert atmosphere.

-

The mixture is stirred at 60–80°C for 12–24 hours.

-

Purification via silica gel chromatography yields the product with 97% efficiency .

Key Advantages :

-

High regioselectivity for the ortho position.

-

Compatibility with sensitive functional groups.

Modified Sonogashira with Cesium Carbonate

Optimization for Industrial Scalability :

Reagents :

-

2-Bromoiodobenzene

-

Propyne

-

PdCl₂(PPh₃)₂

-

CuI

-

Cs₂CO₃ (base)

-

Acetonitrile (CH₃CN)

Procedure :

-

Substrates are combined in CH₃CN with Cs₂CO₃ (2.2 equiv).

-

Reaction proceeds at 90°C for 6 hours.

-

Yield: 92% .

Comparison of Bases :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Et₃N | THF | 60°C | 97% |

| Cs₂CO₃ | CH₃CN | 90°C | 92% |

| K₂CO₃ | Acetone | 80°C | 85% |

Cs₂CO₃ enhances reaction rates in polar solvents, while Et₃N is optimal for non-polar media.

Alternative Methods: Alkyne Transfer and Protecting Group Strategies

Trimethylsilylacetylene-Mediated Synthesis

Reagents :

-

2-Bromoiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

PdCl₂(PPh₃)₂

-

CuI

-

KF (for desilylation)

Procedure :

-

TMSA (1.5 equiv) is coupled with 2-bromoiodobenzene under Sonogashira conditions.

-

The intermediate 1-bromo-2-(trimethylsilylethynyl)benzene is treated with KF to remove the TMS group.

Applications :

-

Useful for unstable terminal alkynes.

-

Enables sequential functionalization.

Microwave-Assisted Coupling

Accelerated Synthesis :

Conditions :

-

Microwave irradiation (150°C, 30 minutes).

-

Pd(OAc)₂/XPhos catalyst system.

Advantages :

-

Reduces reaction time from hours to minutes.

-

Minimizes side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Key Features :

-

Precision : Controlled residence time and temperature.

-

Safety : Reduced handling of volatile alkynes.

-

Throughput : 1–5 kg/day output.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 10 bar |

| Catalyst Loading | 0.5 mol% Pd |

| Solvent | Toluene |

Challenges and Solutions

化学反应分析

Types of Reactions: 1-Bromo-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium carbonate in solvents like toluene or ethanol.

Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylpropyne derivatives.

Coupling Reactions: Biaryl compounds are the major products.

Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.

科学研究应用

1-Bromo-2-(prop-1-yn-1-yl)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

作用机制

The mechanism of action of 1-Bromo-2-(prop-1-yn-1-yl)benzene in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

Structural Comparison with Analogous Bromobenzenes

The unique reactivity of 1-bromo-2-(prop-1-yn-1-yl)benzene arises from its substituents. Below is a comparative analysis with similar compounds:

Key Observations :

- The propargyl group in the target compound offers superior reactivity in cross-coupling reactions compared to bulkier phenylethynyl or less reactive allyl groups.

- Electron-withdrawing substituents (e.g., Br, OCF₂) enhance electrophilic substitution resistance, whereas selenium-based analogs enable unique non-covalent interactions .

Reactivity and Chemical Behavior

The alkyne group in this compound facilitates diverse transformations:

- Sonogashira Coupling: Reacts with aryl/alkyl halides under Pd/Cu catalysis to form extended π-conjugated systems, a trait shared with 1-bromo-2-(phenylethynyl)benzene .

- Cycloadditions : Participates in [2+2] or Huisgen azide-alkyne cycloadditions, outperforming alkene analogs like 1-bromo-2-(prop-1-en-2-yl)benzene in click chemistry .

- Electrophilic Aromatic Substitution (EAS) : Bromine’s deactivating effect directs incoming electrophiles to the meta position, similar to 1-bromo-2-(difluoromethoxy)benzene .

常见问题

Q. What are the common synthetic routes for preparing 1-Bromo-2-(prop-1-yn-1-yl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are widely used:

- Bromination with Lewis Acids : Direct bromination of 4-(prop-1-yn-1-yl)benzene using bromine (Br₂) in the presence of Lewis acids like AlCl₃ or FeBr₃. Reaction temperatures (typically 0–25°C) and stoichiometric control of Br₂ are critical to avoid over-bromination. Yields range from 60–85%, with purity dependent on post-reaction purification (e.g., column chromatography or recrystallization) .

- Palladium-Catalyzed Coupling : Cross-coupling of 4-bromophenylacetylene with propargyl derivatives using Pd(PPh₃)₄/CuI catalysts. This method offers regioselectivity but requires inert atmospheres and optimized ligand ratios to suppress alkyne oligomerization. Yields are typically 70–90% after distillation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : The ethynyl proton (≡C–H) appears as a singlet at δ 2.5–3.0 ppm. Aromatic protons split into distinct patterns due to substituent effects (e.g., para-bromine causes deshielding) .

- ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–85 ppm (≡C–Br) and δ 95–110 ppm (≡C–H). Aromatic carbons adjacent to bromine show downfield shifts (δ 125–135 ppm) .

- IR Spectroscopy : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ and C–Br stretch at 500–700 cm⁻¹ .

Advanced Research Questions

Q. How does the presence of the propynyl group influence the reactivity of this compound in cross-coupling reactions compared to other brominated aromatics?

- Methodological Answer : The propynyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity:

- Steric Effects : Bulky substituents slow oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic Effects : The electron-deficient benzene ring increases electrophilicity, accelerating nucleophilic aromatic substitution (SNAr) but reducing stability under basic conditions. Comparative studies with 1-bromo-4-methylbenzene show 20–30% faster coupling kinetics .

Q. What strategies can be employed to mitigate competing side reactions, such as alkyne oligomerization, during the functionalization of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd₂(dba)₃ with chelating ligands (Xantphos) to stabilize intermediates and suppress alkyne polymerization. Adding CuI as a co-catalyst further reduces side reactions .

- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while low temperatures (0–10°C) minimize thermal degradation.

- Protecting Groups : Temporarily silylate the ethynyl group (e.g., TMS-protected alkynes) to block undesired reactivity .

Q. How can computational chemistry methods (e.g., DFT calculations) predict the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer :

- DFT Analysis : Calculate Fukui indices to identify electron-rich sites. For example, the para position to bromine (C-4) shows higher nucleophilicity (ƒ⁻ = 0.12) compared to meta positions (ƒ⁻ = 0.08), directing electrophiles like NO₂⁺ to C-4 .

- Transition State Modeling : Simulate attack trajectories of electrophiles (e.g., Br⁺) to confirm steric accessibility. The propynyl group at C-2 creates a 15° torsional barrier, favoring C-4 substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。